molecular formula C20H23BrN2O6 B14761313 Thalidomide-C3-PEG1-C2-Br

Thalidomide-C3-PEG1-C2-Br

Cat. No.: B14761313
M. Wt: 467.3 g/mol
InChI Key: ISWRPFYGEJVXCX-UHFFFAOYSA-N
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Description

Thalidomide-C3-PEG1-C2-Br is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-C3-PEG1-C2-Br involves multiple steps, starting with the preparation of thalidomide derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-C3-PEG1-C2-Br undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Thalidomide-C3-PEG1-C2-Br exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as Ikaros and Aiolos, which play a role in multiple myeloma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-C3-PEG1-C2-Br is unique due to its specific PEG linker length and bromine functional group, which provide distinct chemical properties and biological activities. This compound’s ability to selectively degrade target proteins through the ubiquitin-proteasome system makes it a valuable tool in scientific research and drug development .

Properties

Molecular Formula

C20H23BrN2O6

Molecular Weight

467.3 g/mol

IUPAC Name

4-[3-[2-(2-bromoethoxy)ethoxy]propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H23BrN2O6/c21-8-10-29-12-11-28-9-2-4-13-3-1-5-14-17(13)20(27)23(19(14)26)15-6-7-16(24)22-18(15)25/h1,3,5,15H,2,4,6-12H2,(H,22,24,25)

InChI Key

ISWRPFYGEJVXCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCBr

Origin of Product

United States

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